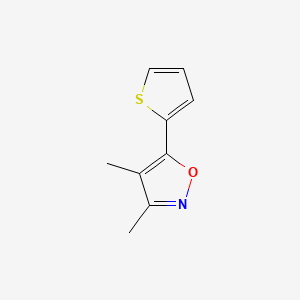

3,4-Dimethyl-5-(2-thienyl)isoxazole

Description

Significance of Isoxazole (B147169) and Thiophene (B33073) Scaffolds in Advanced Organic Synthesis and Material Science

Heterocyclic compounds are integral to the advancement of organic synthesis and material science. The isoxazole and thiophene scaffolds, in particular, are privileged structures due to their unique chemical properties and versatile reactivity.

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent pharmacophore in medicinal chemistry. researchgate.net Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and anticonvulsant properties. ajrconline.orgnih.govnanobioletters.com The isoxazole moiety is found in numerous natural products and synthetic drugs, serving as a versatile building block in the synthesis of complex molecules. ajrconline.orgresearchgate.net The weak nitrogen-oxygen bond within the isoxazole ring is a key feature, as it can be cleaved under specific conditions, making it a useful synthetic intermediate for transformation into other functional groups like β-hydroxy ketones and γ-amino alcohols. researchgate.netresearchgate.netresearchgate.net In material science, isoxazole derivatives have found applications as dyes and in the development of semiconductors. researchgate.netresearchgate.net

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is another crucial building block in modern chemistry. numberanalytics.com It is a versatile precursor for a multitude of derivatives used in pharmaceuticals, agrochemicals, and materials. numberanalytics.com Thiophene's aromaticity allows for various chemical transformations, such as electrophilic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures. numberanalytics.com In medicinal chemistry, thiophene derivatives are components of numerous drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. numberanalytics.combohrium.com In the realm of material science, thiophene-based polymers, like polythiophene, are highly valued for their conducting properties and are used in organic electronics, including thin-film transistors and solar cells. numberanalytics.comresearchgate.net

The combination of these two scaffolds into a single molecule is a strategic approach to developing new compounds with potentially enhanced or novel properties, leveraging the distinct electronic and biological characteristics of each ring system.

Overview of Substituted Isoxazoles with Fused or Attached Heterocyclic Rings

The versatility of the isoxazole ring is further demonstrated by its incorporation into more complex molecular frameworks, either by being fused to or having other heterocyclic rings attached. These structural modifications are a common strategy in drug discovery and materials science to modulate the physicochemical and biological properties of the parent molecule. researchgate.net

Fused isoxazoles , where the isoxazole ring shares one or more bonds with another ring system, have shown significant therapeutic potential. mdpi.com For instance, isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles have been evaluated for their anticancer activity. nih.gov The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has also been developed, highlighting the interest in these complex heterocyclic systems for their potential bioactivities. nih.gov

Isoxazoles with attached heterocyclic rings represent another major class of compounds. In these molecules, a heterocyclic ring is connected to the isoxazole core via a single bond or a linker. This modular approach allows for the combination of the properties of different heterocyclic systems. For example, researchers have synthesized and studied isoxazoles attached to benzothiazole (B30560) nih.gov, pyrazole (B372694) jocpr.com, and sugar moieties researchgate.net to explore their potential as anticancer or antimicrobial agents. The attachment of a thiophene ring, as seen in the title compound, is a well-explored strategy, with various 5-(thiophen-2-yl)isoxazoles being investigated for activities such as targeting the estrogen receptor α in breast cancer. rsc.org

The development of synthetic methodologies to create these diverse substituted and fused isoxazoles is an active area of research, with techniques like 1,3-dipolar cycloaddition being a cornerstone for isoxazole ring formation. nih.govresearchgate.net

Rationale for Focused Investigation on the Unique Structural Features of 3,4-Dimethyl-5-(2-thienyl)isoxazole

The focused investigation into this compound stems from the strategic combination of its three core components: the isoxazole ring, the thiophene ring, and the two methyl groups. This specific arrangement of atoms and functional groups imparts unique structural and electronic properties that make it a compound of significant scientific interest.

The presence of the electron-rich thiophene ring attached at the 5-position of the isoxazole core is a key feature. Thiophene can act as an effective electron donor, which is a desirable characteristic for materials used in organic electronics. nih.gov Theoretical studies on similar isoxazole-thiophene derivatives have investigated their potential as donor materials for organic solar cells, highlighting the influence of the aromatic ring system on charge transfer and photovoltaic properties. nih.gov

The two methyl groups at the 3 and 4 positions are not merely passive substituents. They influence the molecule's conformation and electronic properties through steric and inductive effects. This specific dimethyl substitution pattern can impact the solubility, stability, and biological activity of the compound. For instance, in related photochromic diarylethenes, the substitution pattern on the heterocyclic rings is crucial for their light-induced switching properties. scientific.net

The convergence of these structural features in this compound makes it a valuable subject for research in both material science and medicinal chemistry. Its potential applications could range from novel electronic materials to new therapeutic agents, driven by the synergistic effects of its constituent heterocyclic rings and specific substitution pattern.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) |

|---|---|---|---|

| 5-Amino-3,4-dimethyl-isoxazole | C5H8N2O | 112.13 | 118-122 |

| 3,4-Dimethylisoxazole | C5H7NO | 97.12 | N/A |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-5-thiophen-2-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6-7(2)10-11-9(6)8-4-3-5-12-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUFOHIGWDGSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345056 | |

| Record name | 3,4-Dimethyl-5-(2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56421-65-9 | |

| Record name | 3,4-Dimethyl-5-(2-thienyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving the 3,4 Dimethyl 5 2 Thienyl Isoxazole Scaffold

Reaction Pathway Elucidation in Isoxazole (B147169) Formation

The formation of the isoxazole ring itself can proceed through various pathways, each with distinct intermediates and mechanistic features. The most common method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govresearchgate.netmdpi.comorganic-chemistry.orgnih.govresearchgate.netresearchgate.net

Radical Pathways in Electrochemical and Metal-Free Synthesis

Recent advancements have highlighted the role of radical pathways in the synthesis of isoxazoles, particularly in electrochemical and metal-free approaches. nih.govsemanticscholar.orgnih.govrsc.orgchemrxiv.orgnih.govrsc.orgresearchgate.net

Electrochemical methods offer a green and sustainable alternative for generating isoxazoles. semanticscholar.orgnih.govrsc.orgchemrxiv.orgnih.gov Mechanistic studies, including cyclic voltammetry and the use of radical scavengers like TEMPO and BHT, have provided strong evidence for the involvement of radical intermediates. semanticscholar.orgnih.gov For instance, in a four-component domino reaction to assemble 3,5-disubstituted isoxazoles, the addition of TEMPO or BHT significantly decreased the product yield, indicating a radical-mediated process. semanticscholar.orgnih.gov The isolation of a BHT adduct further supported the presence of N-O radicals. semanticscholar.org

Metal-free synthetic routes also often proceed via radical mechanisms. nih.govrsc.orgresearchgate.net One proposed mechanism involves the formation of a diradical intermediate during the 1,3-dipolar cycloaddition reaction. nih.gov Another metal-free approach involves a cascade reaction that includes a radical trifluoromethylation, cyclization, and elimination to form 4-(trifluoromethyl)isoxazoles. organic-chemistry.org

Table 1: Effect of Radical Scavengers on Isoxazole Synthesis

| Reaction Conditions | Yield of Isoxazole (%) | Reference |

|---|---|---|

| Standard Conditions | 62 | semanticscholar.orgnih.gov |

| + 1.0 equiv. TEMPO | Significantly decreased | semanticscholar.orgnih.gov |

| + 1.0 equiv. BHT | Significantly decreased | semanticscholar.orgnih.gov |

Isomerization Mechanisms of Substituted Isoxazoles

Substituted isoxazoles can undergo isomerization under thermal or catalytic conditions, leading to the formation of other heterocyclic systems. nanobioletters.comresearchgate.net A notable example is the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles, which can yield either isoxazole-4-carboxylic acid derivatives or methyl oxazole-4-carboxylates depending on the substituents. nanobioletters.com

The initial step in these isomerizations is often the formation of a 2-acyl-2H-azirine intermediate. nanobioletters.comresearchgate.net These strained three-membered rings can then rearrange to form more stable five-membered heterocycles. nanobioletters.comresearchgate.net DFT calculations have been instrumental in elucidating the energetics of these isomerization pathways and explaining the influence of substituents and reaction conditions on the final product distribution. nanobioletters.com For example, in the absence of a Fe(II) catalyst, 2-acyl-2H-azirines can isomerize to oxazole (B20620) derivatives at elevated temperatures. nanobioletters.com

Role of Proposed Intermediates (e.g., Metallacycles, Nitrile Oxides, Oxazinones)

The formation of isoxazoles often proceeds through key intermediates that dictate the reaction's outcome.

Metallacycles: In metal-catalyzed reactions, particularly copper-catalyzed cycloadditions, the formation of metallacycle intermediates has been proposed. organic-chemistry.orgsemanticscholar.org Computational studies suggest a nonconcerted mechanism involving these metallacycles in the reaction of copper(I) acetylides with nitrile oxides. organic-chemistry.org

Nitrile Oxides: Nitrile oxides are crucial intermediates in the most widely used method for isoxazole synthesis: the 1,3-dipolar cycloaddition. nih.govresearchgate.netmdpi.comnih.govorganic-chemistry.orgnih.gov They can be generated in situ from various precursors, such as aldoximes (via oxidation or dehydrohalogenation) or nitroalkanes (via dehydration). nih.govnih.gov The regioselectivity of the cycloaddition is often explained by Frontier Molecular Orbital (FMO) theory, considering the HOMO-LUMO interactions between the nitrile oxide and the dipolarophile. mdpi.com

Oxazinones: In certain condensation reactions leading to isoxazoles, 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates (oxazinones) have been identified as key intermediates. rsc.orgnanobioletters.comresearchgate.netresearchgate.net The Dornow reaction, which involves the condensation of nitroacetic esters with aldehydes, can proceed through these oxazinone intermediates. rsc.orgnanobioletters.com Depending on the reaction conditions, these intermediates can lead to the formation of isoxazole derivatives. rsc.orgresearchgate.net The isolation of these oxazinones has allowed for a more controlled and selective synthesis of isoxazole-3,5-dicarboxylic acid derivatives. nanobioletters.com

Chelation-Assisted C-H Activation Mechanisms Directed by the Isoxazole Group

The isoxazole ring can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive C-H bonds. rsc.orgresearchgate.netsnnu.edu.cnacs.org This strategy relies on the formation of a metallacycle intermediate, where the metal center is brought into close proximity to a specific C-H bond. rsc.orgsnnu.edu.cnacs.org

While the isoxazole group itself can direct C-H activation, often a chelating group attached to the isoxazole scaffold is employed to enhance the directing ability. For instance, an N-methoxy carboxamide entity has been used as a chelating fragment to facilitate Ru(II)-catalyzed C(sp2)–H bond functionalization. rsc.org This approach has been used to synthesize various heterocyclic systems through carbene insertion strategies. rsc.org Similarly, the sp2-N moiety of the isoxazole can direct the ortho-C(sp2)–H activation of different heterocycles. rsc.org

In the context of the 3,4-dimethyl-5-(2-thienyl)isoxazole scaffold, the isoxazole nitrogen and the thiophene (B33073) sulfur could potentially cooperate in directing a metal catalyst. The thiocarbonyl group, for example, has been shown to be a strong directing group in Pd-catalyzed C-H arylation, overcoming the inherent reactivity of the thiophene ring. chemistryviews.org This suggests that the isoxazole group, in concert with the thiophene, could direct C-H activation at specific positions of the thiophene ring.

Photochemical and Thermal Rearrangements of Arylthiophene and Thiophene-Isoxazole Systems

Arylthiophene and thiophene-isoxazole systems can undergo fascinating rearrangements under photochemical or thermal conditions. acs.orgresearchgate.netresearchgate.netd-nb.infonih.govmangaloreuniversity.ac.inacs.org The photoisomerization of isoxazoles, for instance, has been extensively studied and often leads to the formation of oxazoles. acs.orgnih.gov This process typically proceeds through the homolysis of the weak N-O bond upon UV irradiation, forming a key acyl azirine intermediate. nih.gov

Recent studies have shown that the photochemical rearrangement of trisubstituted isoxazoles can also lead to the formation of highly reactive ketenimines. nih.gov These ketenimines, which were previously only observed spectroscopically, can be isolated using continuous flow photochemical reactors and serve as valuable intermediates for the synthesis of other heterocycles, such as pyrazoles. nih.gov

The photochemical behavior of arylthiophenes has also been investigated, revealing complex rearrangement pathways. acs.org For the this compound scaffold, photochemical or thermal activation could potentially lead to a variety of rearranged products, arising from transformations of either the isoxazole ring, the thiophene ring, or both in a concerted fashion. Preliminary findings suggest that photochemical permutation can be extended to various azole systems, including isoxazole. d-nb.info

Application of Isotopic Labeling and Kinetic Studies for Mechanistic Determination

To unambiguously elucidate reaction mechanisms, isotopic labeling and kinetic studies are indispensable tools. semanticscholar.orgnih.govrsc.orgisasbharat.inrsc.orgresearchgate.net

In the electrochemical synthesis of isoxazoles, isotopic labeling experiments using D₂O and H₂¹⁸O have been crucial in determining the origin of the atoms in the final product. semanticscholar.orgnih.gov These studies revealed that the solvent (water) actively participates in the formation of the isoxazole ring, with the hydrogen atom at the 4-position and one of the oxygen atoms of the isoxazole skeleton being derived from water. nih.gov

Kinetic studies provide valuable information about the rate-determining step and the order of the reaction with respect to each reactant. semanticscholar.orgnih.govisasbharat.inrsc.org For example, in the electrochemical domino reaction mentioned earlier, kinetic studies showed a first-order dependence on the alkene and the radical initiator (TBN), but a zero-order dependence on the aldehyde concentration. nih.gov This indicates that the reaction of the aldehyde is not the rate-limiting step. nih.gov

Kinetic studies on the bromination of isoxazole have shown that the reaction follows second-order kinetics. isasbharat.in Such studies, combined with the determination of thermodynamic parameters, help in proposing a plausible reaction mechanism, such as the arenium ion mechanism for electrophilic substitution. isasbharat.in

Table 2: Kinetic Data for Electrochemical Isoxazole Synthesis

| Reactant | Reaction Order | Reference |

|---|---|---|

| Aldehyde | Zero-order | nih.gov |

| Alkene | First-order | nih.gov |

| TBN (Radical Initiator) | First-order | nih.gov |

Computational Chemistry and Theoretical Studies of 3,4 Dimethyl 5 2 Thienyl Isoxazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity

Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity of 3,4-Dimethyl-5-(2-thienyl)isoxazole. researchgate.netimperial.ac.uk The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. nih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. stuba.sk A smaller energy gap generally suggests higher reactivity. For isoxazole (B147169) derivatives, FMO analysis helps in understanding intramolecular charge transfer and predicting sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Isoxazole Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values presented are illustrative for a similar isoxazole system and would require specific DFT calculations for this compound.

Electrostatic Potential Surfaces (EPS) for Molecular Interactions

Electrostatic Potential Surfaces (EPS), also known as Molecular Electrostatic Potential (MEP) maps, provide a visual representation of the charge distribution within the this compound molecule. nih.gov These surfaces are invaluable for predicting how the molecule will interact with other chemical species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen and oxygen atoms of the isoxazole ring and the sulfur atom of the thiophene (B33073) ring are expected to be regions of negative electrostatic potential, influencing their role in forming non-covalent interactions. researchgate.net

Molecular Dynamics Simulations for Structural Stability and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a means to study the structural stability and dynamic behavior of this compound over time. researchgate.net These simulations can reveal how the molecule behaves in different environments, such as in solution or in the presence of a biological target. nih.gov By simulating the atomic motions, MD can provide insights into the flexibility of the molecule, the stability of its different conformations, and the nature of its intermolecular interactions. nih.govnih.gov For instance, MD simulations have been used to investigate the binding stability of isoxazole derivatives to protein active sites. researchgate.net

Quantum Chemical Descriptors for Predicting Chemical Behavior and Selectivity

A range of quantum chemical descriptors can be calculated from the results of DFT studies to predict the chemical behavior and selectivity of this compound. chimicatechnoacta.ru These descriptors include global reactivity indices such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity. nih.gov Fukui functions can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net

Table 2: Illustrative Quantum Chemical Descriptors for a Heterocyclic System

| Descriptor | Definition | Predicted Behavior |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness (S) | 1/(2η) | Measure of reactivity |

Note: These values are for illustrative purposes and would be specifically calculated for this compound.

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling plays a crucial role in elucidating the reaction pathways and characterizing the transition states for reactions involving this compound. tandfonline.com For example, DFT calculations can be used to model the 1,3-dipolar cycloaddition reactions that are often used to synthesize the isoxazole ring. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the minimum energy path, locate the transition state structures, and calculate the activation energies. researchgate.net This information is vital for understanding the reaction mechanism, predicting the regioselectivity, and optimizing reaction conditions for the synthesis of this and related compounds. nih.gov

Structure-Reactivity Relationships (SRR) through Computational Approaches

Computational chemistry provides a powerful lens for understanding the intricate relationship between the molecular structure of this compound and its chemical reactivity. Through methods like Density Functional Theory (DFT), researchers can elucidate the electronic properties and predict the behavior of the molecule in chemical reactions. These theoretical studies are crucial for rational drug design and the development of new synthetic methodologies.

The reactivity of this compound is largely governed by the interplay of its three key components: the isoxazole ring, the two methyl groups, and the thiophene moiety. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is an electron-deficient system, which influences its stability and reaction profile. The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under certain conditions, such as catalytic hydrogenation, leading to ring-opening reactions that can form β-amino enones. This reactivity is a key feature of the isoxazole core and offers a pathway to synthesize various other organic compounds. clockss.org

The thiophene ring at the C-5 position is an electron-rich aromatic system that significantly impacts the electronic properties and potential biological activity of the molecule. Structure-activity relationship (SAR) studies on analogous 5-(thiophen-2-yl)isoxazole derivatives have demonstrated the importance of the thiophene ring for biological efficacy. For instance, in a series of anti-cancer agents, the presence of an unsubstituted thiophene ring at the 5th position was found to be crucial for potent activity. nih.gov This highlights the favorable interactions that the thiophene moiety can establish, likely through its electronic and lipophilic character, which can enhance binding to biological targets.

Computational analyses of related compounds often focus on Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key indicators of a molecule's reactivity.

| Parameter | Value | Significance in Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -2.1 eV | Indicates the ability to accept electrons; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.4 eV | Relates to the chemical stability of the molecule; a larger gap implies higher stability and lower reactivity. |

| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions, which can affect reaction rates and biological activity. |

The data in the table is representative and based on computational studies of structurally similar thiophenyl-isoxazole compounds. The exact values for this compound may vary.

Reactivity and Chemical Transformations of 3,4 Dimethyl 5 2 Thienyl Isoxazole

Reactions at the Isoxazole (B147169) Ring

The isoxazole ring is a stable aromatic heterocycle, but its N-O bond is inherently weak and can be cleaved under various conditions, including reduction, base treatment, or photolysis. This susceptibility to cleavage is the basis for most of its characteristic reactions.

Ring Opening Reactions and Subsequent Functionalizations

The cleavage of the N-O bond in the isoxazole ring is a key transformation, converting the heterocyclic system into versatile acyclic intermediates, which can then be functionalized or cyclized to form new ring systems. This strategy is valuable in organic synthesis.

Reductive Ring Opening: Catalytic hydrogenation is a common method for cleaving the N-O bond of isoxazoles. This reduction typically leads to the formation of an enaminoketone. For 3,4-Dimethyl-5-(2-thienyl)isoxazole, this reaction would yield 1-(thiophen-2-yl)pentane-2,3-dione 3-enamine. This intermediate can be hydrolyzed to the corresponding β-dicarbonyl compound or used to synthesize other heterocycles like pyrazoles or pyrimidines.

Base-Mediated Ring Opening: Strong bases can deprotonate the C-H bond adjacent to the ring oxygen, initiating a ring-opening cascade to form a β-ketonitrile. However, the presence of a methyl group at the C-4 position in this compound makes this specific pathway less likely than in C-4 unsubstituted isoxazoles.

Photochemical Ring Opening: Isoxazoles can undergo photochemical rearrangement upon UV irradiation. nih.govnih.gov This process often proceeds through the homolytic cleavage of the N-O bond to form a diradical, which can then rearrange to an acyl azirine intermediate. nih.gov This highly strained intermediate can subsequently isomerize to form other heterocycles, such as oxazoles, or be trapped by nucleophiles. nih.gov In the case of trisubstituted isoxazoles, photochemical processes can generate highly reactive ketenimine intermediates, which are valuable for synthesizing other complex molecules like pyrazoles. nih.gov

| Reaction Type | Reagents/Conditions | Expected Intermediate/Product | Potential Subsequent Functionalization |

| Reductive Cleavage | H₂, Pd/C or other hydrogenation catalysts | Enaminoketone | Hydrolysis to β-dicarbonyls, cyclization to pyrazoles, etc. |

| Photochemical Rearrangement | UV light (200–330 nm) | Acyl azirine, Ketenimine | Isomerization to oxazoles, trapping with nucleophiles, conversion to pyrazoles. nih.gov |

| Nickel-Catalyzed C-N Coupling | Ni catalyst, Organoboronic acids | (Z)-β-enamino esters (via N-O bond cleavage) | Synthesis of functionalized enamines. rsc.org |

Functional Group Interconversions at the Isoxazole Core

The core of this compound itself does not possess functional groups that are readily interconverted in the classical sense (e.g., conversion of a carboxylic acid to an ester). However, the methyl groups attached to the isoxazole ring can be considered sites for potential functionalization, although such reactions are less common and require specific conditions. For example, radical halogenation could potentially introduce a haloalkyl group, which could then undergo nucleophilic substitution. Furthermore, reactions involving transition-metal-catalyzed C-H activation could provide a route to functionalize the methyl groups, though this remains a specialized area of research. mdpi.com

Reactions Involving the Thiophene (B33073) Moiety

The thiophene ring is an electron-rich aromatic system, analogous to benzene (B151609) but generally more reactive towards electrophiles. e-bookshelf.de Its reactivity is a cornerstone for the functionalization of this compound.

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is the most characteristic reaction of thiophene. e-bookshelf.dequimicaorganica.orgyoutube.com In 2-substituted thiophenes, such as the title compound, substitution occurs predominantly at the C-5 position, which is the most activated site. youtube.comresearchgate.net If the C-5 position is blocked, substitution may occur at the C-3 position.

Halogenation: Thiophene reacts readily with chlorine, bromine, and iodine to yield halogenated derivatives. For instance, reaction with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) would be expected to selectively introduce a bromine atom at the 5-position of the thiophene ring.

Nitration: Nitration of thiophene requires milder conditions than for benzene to avoid oxidation and polymerization. A common reagent is nitric acid in acetic anhydride (B1165640). quimicaorganica.org This would yield 3,4-Dimethyl-5-(5-nitrothiophen-2-yl)isoxazole.

Sulfonation: Sulfonation can be achieved using sulfuric acid or, more mildly, with a sulfur trioxide-pyridine complex to prevent degradation of the thiophene ring.

Friedel-Crafts Acylation: This reaction, typically carried out with an acyl chloride or anhydride and a Lewis acid catalyst (e.g., SnCl₄ or AlCl₃), is an effective way to introduce a ketone functional group onto the thiophene ring, primarily at the 5-position.

| Reaction | Typical Reagents | Expected Major Product |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ or THF | 5-(5-Bromo-2-thienyl)-3,4-dimethylisoxazole |

| Nitration | HNO₃ / Acetic Anhydride | 3,4-Dimethyl-5-(5-nitro-2-thienyl)isoxazole |

| Sulfonation | H₂SO₄ or SO₃·Pyridine (B92270) complex | 5-(3,4-Dimethylisoxazol-5-yl)thiophene-2-sulfonic acid |

| Acylation | Acetyl chloride, SnCl₄ | 1-(5-(3,4-Dimethylisoxazol-5-yl)thiophen-2-yl)ethan-1-one |

Metal-Catalyzed Cross-Coupling Reactions on the Thiophene Unit

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com To utilize these reactions, the thiophene ring must typically be functionalized with a halide (e.g., Br, I) or a triflate group, often introduced via electrophilic substitution as described above. nih.gov

Suzuki Coupling: A 5-bromo or 5-iodo derivative of the title compound could be coupled with a variety of organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups.

Heck Coupling: The Heck reaction would involve coupling a halogenated thienylisoxazole with an alkene, catalyzed by a palladium complex, to introduce a vinyl group.

Sonogashira Coupling: This reaction couples a terminal alkyne with the halogenated thiophene derivative using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to alkynylated products. mdpi.com

Stille Coupling: This involves the reaction of the organohalide with an organostannane reagent in the presence of a palladium catalyst.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki | 5-Bromo-thienylisoxazole + R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Aryl/Alkyl-substituted thienylisoxazole |

| Heck | 5-Bromo-thienylisoxazole + Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Alkenyl-substituted thienylisoxazole |

| Sonogashira | 5-Iodo-thienylisoxazole + Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Alkynyl-substituted thienylisoxazole |

| Stille | 5-Bromo-thienylisoxazole + R-Sn(Bu)₃ | Pd(PPh₃)₄ | Aryl/Alkyl-substituted thienylisoxazole |

Rearrangements and Photochemistry of the Thiophene Group within the Isoxazole Framework

The photochemistry of molecules containing both thiophene and isoxazole rings can be complex, potentially involving transformations of either or both rings. As previously noted, the isoxazole ring itself is photoactive and can rearrange to other heterocycles. nih.govnih.gov

Additionally, systems containing linked aromatic rings like thiophene and phenyl groups can undergo photochemical cyclodehydrogenation to form fused polycyclic aromatic systems. rsc.org For this compound, irradiation could potentially lead to intramolecular cyclization, although this would depend on the specific geometry and excited-state properties of the molecule. Such photocyclization reactions often occur between adjacent aryl or heteroaryl rings, which is not the direct arrangement in this compound, making such a reaction less probable without a linking conjugated system.

Reactivity Influenced by Methyl Substituents

The two methyl groups on the isoxazole ring are not mere passive appendages; they actively modulate the reactivity of the entire molecule through a combination of steric and electronic effects.

The methyl groups at the C3 and C4 positions of the isoxazole ring introduce significant steric bulk, which can hinder the approach of reagents to nearby reaction centers. This steric congestion primarily affects reactions targeting the isoxazole ring itself and can also influence the preferred orientation of the thiophene ring relative to the isoxazole core.

For electrophilic or nucleophilic attack on the isoxazole ring, the presence of the adjacent methyl groups can raise the activation energy of the reaction, thereby slowing it down or necessitating more forcing reaction conditions. For instance, reactions that might typically occur at the C4 or C5 positions of an unsubstituted isoxazole could be impeded.

In the context of the thiophene ring, while the steric hindrance from the isoxazole's methyl groups is less direct, it can still play a role. The bulkiness of the substituted isoxazole moiety can influence the accessibility of the C3 and C5 positions of the thiophene ring to incoming reagents, particularly in reactions where the transition state requires a specific dihedral angle between the two rings. It has been observed in related structures that the addition of a methyl group can increase steric bulk, which may in turn reduce the efficiency of binding or reaction at the substituted ring. nih.gov

| Potential Reaction Site | Nature of Reaction | Expected Steric Hindrance | Consequence |

| Isoxazole C4 | Electrophilic/Nucleophilic Attack | High | Reaction rate likely reduced; may favor other sites. |

| Isoxazole C5 | Electrophilic/Nucleophilic Attack | Moderate to High | Proximity to the C4-methyl and the bulky thienyl group can impede reagent approach. |

| Thiophene C3' | Electrophilic Substitution | Low to Moderate | Steric hindrance is transmitted through the C5-thienyl bond but is less direct. |

| Thiophene C5' | Electrophilic Substitution | Low | This position is relatively remote from the methyl groups on the isoxazole ring. |

This table presents a qualitative prediction of steric effects based on molecular structure.

Methyl groups are known to be weakly electron-donating through inductive and hyperconjugative effects. In this compound, these electronic contributions influence the electron density distribution across both the isoxazole and thiophene rings, thereby affecting their reactivity towards electrophiles and nucleophiles.

The electron-donating nature of the two methyl groups increases the electron density of the isoxazole ring, which can have a dual effect. On one hand, it can activate the ring towards electrophilic attack compared to an unsubstituted isoxazole. On the other hand, it can deactivate the ring towards nucleophilic attack. Quantum chemical calculations on similar heterocyclic systems, such as oxazole (B20620), have shown that methyl substitution leads to an increase in the energy of the highest occupied molecular orbital (HOMO), which is consistent with enhanced reactivity towards electrophiles. researchgate.net The C-H hyperconjugation from the methyl groups is a primary mode of this electron release. researchgate.net

This electronic influence extends to the thiophene ring. The increased electron density on the isoxazole ring can be partially relayed to the thiophene ring, potentially modulating its reactivity in electrophilic aromatic substitution reactions, which are characteristic of thiophenes. The presence of electron-donating groups generally activates aromatic rings towards electrophilic substitution.

| Ring System | Effect of Methyl Groups | Influence on Reactivity |

| Isoxazole Ring | Increased electron density (electron-donating effect) | Activation towards electrophilic attack; Deactivation towards nucleophilic attack. |

| Thiophene Ring | Minor increase in electron density (transmitted effect) | Potential slight activation towards electrophilic aromatic substitution. |

Regioselectivity and Stereoselectivity in Chemical Transformations of the Compound

The substitution pattern of this compound is expected to exert strong control over the regioselectivity and stereoselectivity of its chemical transformations.

Regioselectivity in electrophilic substitution reactions on the thiophene ring is a prime example. The 2-thienyl group itself directs incoming electrophiles preferentially to the C5' position, and to a lesser extent, the C3' position. The electronic and steric influence of the 3,4-dimethylisoxazol-5-yl substituent will further modulate this inherent regioselectivity. The electron-donating character of the isoxazole moiety is likely to reinforce the natural propensity for substitution at the C5' and C3' positions. However, the steric bulk of the substituent may favor attack at the more accessible C5' position over the C3' position.

In reactions involving the isoxazole ring, such as ring-opening or cycloaddition reactions, the substituents will also dictate the regiochemical outcome. For instance, in reductive ring-opening reactions, the cleavage of the N-O bond is a key step, and the stability of the resulting intermediates, which is influenced by the methyl and thienyl groups, will determine the final products.

Stereoselectivity would become a factor in reactions that create new chiral centers. For example, in a hydrogenation reaction that reduces the thiophene ring, the bulky 3,4-dimethylisoxazole substituent would likely direct the approach of hydrogen from the less hindered face of the thiophene ring, leading to a preferred stereoisomer. Similarly, in cycloaddition reactions involving the thiophene ring, the isoxazole moiety would act as a stereodirecting group.

While specific experimental data for this compound is not extensively documented in publicly available literature, the principles of steric hindrance, electronic effects, and the known reactivity patterns of isoxazoles and thiophenes provide a solid framework for predicting its chemical behavior.

Advanced Spectroscopic and Analytical Characterization of 3,4 Dimethyl 5 2 Thienyl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3,4-Dimethyl-5-(2-thienyl)isoxazole in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the two methyl groups and the three protons of the thiophene (B33073) ring. The methyl protons at positions 3 and 4 of the isoxazole (B147169) ring would likely appear as sharp singlets in the upfield region. The protons of the 2-substituted thiophene ring typically exhibit a characteristic splitting pattern, often as a doublet of doublets for the proton at position 5' and doublets for the protons at positions 3' and 4'.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, nine distinct carbon signals are anticipated: two for the methyl groups, three for the isoxazole ring carbons (C3, C4, C5), and four for the thiophene ring carbons (C2', C3', C4', C5'). The chemical shifts of the isoxazole ring carbons are particularly diagnostic of the substitution pattern. nih.gov

2D NMR Techniques: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the protons within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the connection between the thiophene ring (via C5 of the isoxazole) and the rest of the molecule by showing correlations between the thienyl protons and the isoxazole carbons, and between the methyl protons and the isoxazole carbons.

While specific, experimentally verified spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on known data for related structures such as other substituted isoxazoles and thiophenes. researchgate.netacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| 3-CH₃ | ~2.3 - 2.5 | ~10 - 12 | Singlet signal. |

| 4-CH₃ | ~2.1 - 2.3 | ~7 - 9 | Singlet signal. |

| Thienyl H-3' | ~7.2 - 7.4 | ~126 - 128 | Doublet, coupled to H-4'. |

| Thienyl H-4' | ~7.0 - 7.2 | ~127 - 129 | Doublet of doublets, coupled to H-3' and H-5'. |

| Thienyl H-5' | ~7.5 - 7.7 | ~128 - 130 | Doublet, coupled to H-4'. |

| Isoxazole C3 | - | ~158 - 162 | Quaternary carbon, attached to 3-CH₃. |

| Isoxazole C4 | - | ~115 - 119 | Quaternary carbon, attached to 4-CH₃. |

| Isoxazole C5 | - | ~165 - 169 | Quaternary carbon, attached to the thienyl ring. |

| Thienyl C2' | - | ~130 - 134 | Quaternary carbon, attached to the isoxazole ring. |

Note: These are predicted values based on general knowledge of similar chemical structures and may differ from experimental values.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of this compound and offers structural clues through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₉H₉NOS) is 195.24 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak [M]⁺ at m/z ≈ 195. Subsequent fragmentation can provide structural information. Key fragmentation pathways for isoxazole rings often involve the cleavage of the N-O bond, which is the weakest bond in the ring. This can lead to the formation of various characteristic fragment ions. The thiophene ring can also undergo fragmentation, often by losing a CHS fragment.

Common fragmentation patterns for related isoxazoles include the formation of acylium ions and nitrile-containing fragments. researchgate.net The analysis of these fragments helps to confirm the identity and structure of the compound.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Identity |

| [M]⁺ | 195 | Molecular Ion |

| [M-CH₃]⁺ | 180 | Loss of a methyl group |

| [M-CO]⁺ | 167 | Loss of carbon monoxide |

| [C₄H₃S-C≡N]⁺ | 109 | Thienylacetonitrile cation |

| [C₅H₅S]⁺ | 97 | Methylthiophene cation |

| [C₄H₃S]⁺ | 83 | Thienyl cation |

Note: Fragmentation is complex and these represent only some of the possible pathways. The relative intensities of these peaks would depend on the ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an effective method for identifying the functional groups present in this compound. The IR spectrum provides a molecular "fingerprint" that is unique to the compound. bohrium.com

Key expected absorption bands include:

C-H stretching: Aromatic C-H stretching from the thiophene ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. researchgate.net

C=N and C=C stretching: The isoxazole and thiophene rings contain C=N and C=C bonds, which would result in a series of characteristic absorption bands in the 1650-1400 cm⁻¹ region. clockss.org

Ring stretching/breathing: Vibrations involving the entire isoxazole and thiophene rings typically occur in the 1500-1300 cm⁻¹ range.

N-O stretching: The stretching of the N-O bond in the isoxazole ring is expected to produce a band in the 1300-1200 cm⁻¹ region.

C-S stretching: Vibrations involving the carbon-sulfur bond of the thiophene ring are typically weaker and appear in the fingerprint region.

C-H bending: Out-of-plane C-H bending vibrations for the substituted thiophene ring are found at lower wavenumbers (below 900 cm⁻¹). clockss.org

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic (Thiophene) |

| 2980 - 2850 | C-H stretch | Aliphatic (Methyl) |

| 1620 - 1580 | C=N stretch | Isoxazole Ring |

| 1550 - 1450 | C=C stretch | Aromatic (Thiophene/Isoxazole) |

| 1450 - 1350 | C-H bend | Methyl |

| 1300 - 1200 | N-O stretch | Isoxazole Ring |

| 850 - 700 | C-H out-of-plane bend | Thiophene Ring |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, one can precisely measure bond lengths, bond angles, and torsional angles. While no specific crystal structure for this exact compound appears to be publicly available, data from closely related structures, such as 2,5-Dimethyl-3-(3-methylthiophen-2-yl)perhydropyrrolo[3,4-d]isoxazole-4,6-dione, provide insights into the conformations of substituted isoxazole and thiophene rings. iucr.org

A crystallographic analysis would confirm the planarity of the isoxazole and thiophene rings. It would also reveal the dihedral angle between the two heterocyclic rings, which is a key conformational parameter. Furthermore, the analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonds or π-stacking, can provide information about how the molecules pack in the solid state. researchgate.net

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for assessing the purity of a synthesized compound and for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For a volatile and thermally stable compound like this compound, GC-MS is an ideal technique. The gas chromatograph separates the compound from any impurities or by-products based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for their identification. researchgate.netscielo.br This method provides a powerful combination of retention time and mass spectral data to confirm the identity and purity of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that is particularly useful for less volatile or thermally sensitive compounds. nih.gov The sample is separated by high-performance liquid chromatography (HPLC) and the eluent is introduced into the mass spectrometer. LC-MS can be used to analyze the reaction mixture during synthesis to monitor its progress or to assess the purity of the final product. Different ionization techniques, such as electrospray ionization (ESI), are often used in LC-MS, which are "softer" and less likely to cause fragmentation than EI, often yielding a prominent molecular ion peak. acs.orgyoutube.com

Applications of the 3,4 Dimethyl 5 2 Thienyl Isoxazole Scaffold in Non Biological Chemical Sciences

Utilization as Synthetic Building Blocks and Intermediates in Complex Molecule Synthesis

The 3,4-dimethyl-5-(2-thienyl)isoxazole structure is a prime example of a trisubstituted isoxazole (B147169), a class of compounds that are highly valued as intermediates in organic synthesis. nih.govbeilstein-journals.org The isoxazole ring itself is a stable and versatile functional group that can be readily transformed into other functionalities, such as β-hydroxyketones and γ-amino alcohols, making it a key building block for more complex molecular targets. beilstein-journals.org

The synthesis of 3,4,5-trisubstituted isoxazoles like the title compound can be achieved through various modern synthetic methodologies. nih.govrsc.org One of the most prominent methods is the [3+2] cycloaddition reaction between a nitrile oxide and a disubstituted alkyne. beilstein-journals.orgrsc.org For the synthesis of this compound, this would involve the reaction of a thiophene-derived nitrile oxide with 2-butyne, or a related strategy.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the synthesis of such substituted heterocycles. nih.govrsc.orgmit.edulibretexts.org For instance, a 5-halo-3,4-dimethylisoxazole could be coupled with a 2-thienylboronic acid derivative to construct the target molecule. mit.eduacs.org This modular approach allows for the introduction of a wide variety of substituents, highlighting the role of the isoxazole as a versatile scaffold.

The reactivity of the isoxazole ring allows for its use as a "masked" functional group. Under specific reductive conditions, the N-O bond of the isoxazole can be cleaved, leading to the formation of an enaminone, which can then be further elaborated into other cyclic or acyclic systems. researchgate.net This latent functionality makes isoxazole derivatives, including this compound, valuable intermediates in multi-step synthetic sequences.

| Reaction Type | Description | Relevance to this compound | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Reaction between a nitrile oxide and an alkyne to form the isoxazole ring. | A primary method for the fundamental construction of the isoxazole core. | beilstein-journals.orgrsc.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a halo-isoxazole with a boronic acid. | Allows for the late-stage introduction of the thienyl group, enhancing molecular diversity. | nih.govrsc.orgmit.edu |

| Ring-Opening Reactions | Cleavage of the N-O bond to reveal other functional groups. | Unlocks latent functionality, making the isoxazole a versatile synthetic intermediate. | researchgate.net |

Integration into Novel Chemical Systems for Materials Science

The incorporation of heterocyclic moieties like thiophene (B33073) and isoxazole into larger molecular systems is a well-established strategy in materials science for tuning the electronic and physical properties of the resulting materials. nih.govespublisher.comresearchgate.net While specific examples of polymers incorporating the exact this compound unit are not widely reported, the principles of materials design strongly suggest its potential utility.

Thiophene-containing polymers are a cornerstone of organic electronics, known for their excellent charge transport properties and environmental stability. nih.govespublisher.com The inclusion of a thiophene ring in a polymer backbone generally leads to a higher highest occupied molecular orbital (HOMO) energy level, which can reduce the band gap and facilitate charge injection in electronic devices. nih.gov

The isoxazole unit, on the other hand, can act as an electron-accepting component due to the electronegativity of the nitrogen and oxygen atoms. worldscientific.com The combination of the electron-donating thiophene and the electron-accepting isoxazole within the this compound scaffold creates a donor-acceptor (D-A) structure. When such D-A units are polymerized, the resulting materials often exhibit interesting optical and electronic properties, such as intramolecular charge transfer (ICT), which are beneficial for applications in organic solar cells and light-emitting diodes. researchgate.netnih.gov

The methyl groups at the 3 and 4 positions of the isoxazole ring can also influence the material's properties. They can affect the solubility of the resulting polymers, which is a crucial factor for solution-based processing of organic electronic devices. Furthermore, these substituents can influence the packing of the polymer chains in the solid state, which in turn affects charge mobility.

Role in Ligand Design or Catalyst Development

The nitrogen and oxygen atoms of the isoxazole ring, as well as the sulfur atom of the thiophene ring, possess lone pairs of electrons that can coordinate to metal centers. This makes the this compound scaffold a potential candidate for the design of novel ligands for catalysis. researchgate.netmdpi.comuwo.ca

The development of new ligand frameworks is crucial for advancing transition metal catalysis, as the ligand plays a key role in determining the catalyst's activity, selectivity, and stability. mdpi.comuwo.ca Isoxazole-containing ligands have been explored in coordination chemistry and have shown promise as components of catalysts for various organic transformations. researchgate.netresearchgate.net

The bidentate or even tridentate coordination potential of the this compound scaffold (involving the isoxazole nitrogen, isoxazole oxygen, and thiophene sulfur) could lead to the formation of stable metal complexes with unique steric and electronic environments around the metal center. This could, in turn, lead to novel catalytic activities or selectivities. For example, palladium complexes bearing such ligands could potentially be active in cross-coupling reactions. researchgate.net

While the direct application of this compound as a ligand in a catalytic system is not extensively documented, the fundamental principles of coordination chemistry suggest that it is a promising area for future research. researchgate.netmdpi.com The modular synthesis of such isoxazoles allows for the systematic tuning of their electronic and steric properties, which is a key aspect of rational ligand design.

Exploration in Optoelectronic or Photonic Materials, Leveraging the Thiophene Moiety

The combination of a thiophene moiety with an isoxazole ring has proven to be particularly fruitful in the field of optoelectronic and photonic materials. researchgate.networldscientific.comscientific.netdntb.gov.ua The thiophene unit provides the necessary electronic properties for applications such as organic photovoltaics and organic light-emitting diodes (OLEDs), while the isoxazole can be used to fine-tune these properties. researchgate.netnih.gov

One of the most exciting applications of the thienyl-isoxazole scaffold is in the design of photochromic materials, particularly diarylethenes. scientific.netrsc.orgsioc-journal.cnnih.govrsc.orgpsu.edu Diarylethenes are a class of molecules that undergo a reversible color change upon irradiation with light of specific wavelengths. This property makes them highly attractive for applications in optical data storage, molecular switches, and smart windows.

Research has shown that diarylethenes incorporating a 1-[2-methyl-3-thienyl]-2-[3,5-dimethyl-4-isoxazolyl]perfluorocyclopentene structure exhibit excellent photochromic performance. scientific.net Upon irradiation with UV light, these compounds undergo a cyclization reaction to form a colored isomer, and the process is reversed by irradiation with visible light. The isoxazole and thiophene rings form the two aryl units that are essential for this photo-switching behavior. The substitution pattern, including the methyl groups on the isoxazole ring, can influence the absorption wavelengths, quantum yields, and thermal stability of the photochromic system. scientific.net

Theoretical studies on isoxazole-thiophene derivatives have also highlighted their potential as donor materials in bulk heterojunction organic solar cells. researchgate.net The intramolecular charge transfer character of these molecules, arising from the donor-acceptor nature of the thiophene and isoxazole rings, is a key factor for efficient charge separation in photovoltaic devices. Density Functional Theory (DFT) calculations have been used to predict the frontier molecular orbital energies (HOMO and LUMO), which are crucial parameters for designing efficient solar cell materials. researchgate.networldscientific.com

| Application Area | Key Property | Role of the Thienyl-Isoxazole Scaffold | Reference |

|---|---|---|---|

| Photochromic Materials (Diarylethenes) | Reversible color change upon light irradiation. | Forms the core photo-switchable unit, with substituents tuning the properties. | scientific.netscientific.net |

| Organic Solar Cells (OSCs) | Efficient charge separation and transport. | Acts as a donor material with favorable HOMO/LUMO energy levels and intramolecular charge transfer. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color and high quantum efficiency. | The donor-acceptor structure can be used to control the emission wavelength. | worldscientific.com |

Q & A

Q. How are multi-component reactions (MCRs) leveraged to synthesize complex isoxazole derivatives?

- Methodological Answer : MCRs like the Biginelli reaction combine aldehydes, urea, and diketones to form dihydropyrimidine intermediates, which are subsequently functionalized into isoxazoles (). For example, chalcone derivatives synthesized via Claisen-Schmidt reactions undergo cyclization with hydroxylamine hydrochloride to yield isoxazoles (66% yield) (). Reaction scalability and green chemistry principles (e.g., aqueous media) are prioritized ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.